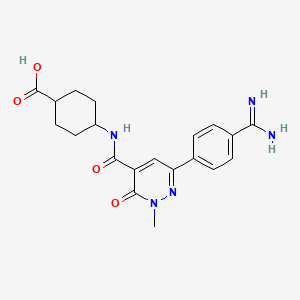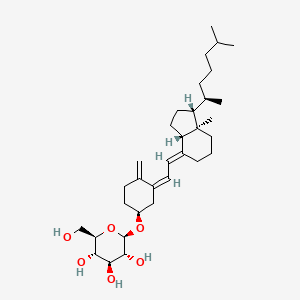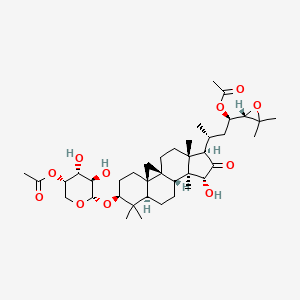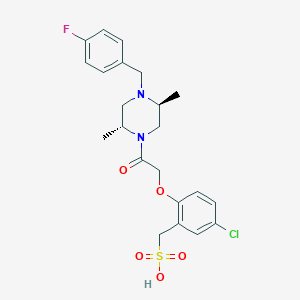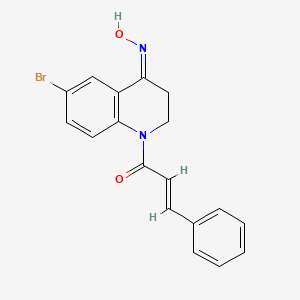
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common method starts with the bromination of 1,2,3,4-tetrahydroquinoline to obtain 6-bromo-1,2,3,4-tetrahydroquinoline . This intermediate is then subjected to oximation and cinnamoylation reactions to introduce the oximino and cinnamoyl groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce the oximino group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine derivatives .
科学的研究の応用
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The oximino and cinnamoyl groups play crucial roles in its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroquinoline: This compound lacks the oximino and cinnamoyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-Oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline:
Uniqueness
6-Bromo-4-oximino-1-cinnamoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of all three functional groups: bromine, oximino, and cinnamoyl.
特性
CAS番号 |
81892-49-1 |
|---|---|
分子式 |
C18H15BrN2O2 |
分子量 |
371.2 g/mol |
IUPAC名 |
(E)-1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-7-8-17-15(12-14)16(20-23)10-11-21(17)18(22)9-6-13-4-2-1-3-5-13/h1-9,12,23H,10-11H2/b9-6+,20-16- |
InChIキー |
NLZMOZGKKLOJEM-LDKJASCWSA-N |
異性体SMILES |
C\1CN(C2=C(/C1=N\O)C=C(C=C2)Br)C(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
C1CN(C2=C(C1=NO)C=C(C=C2)Br)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



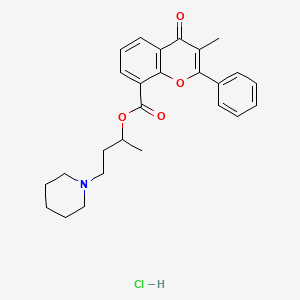
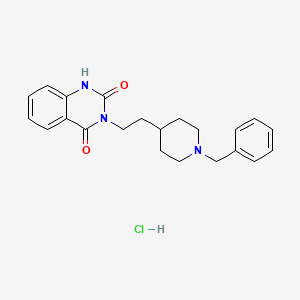
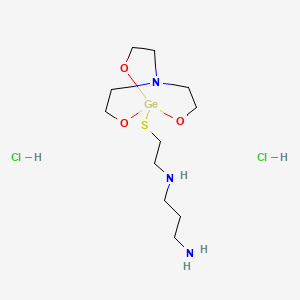
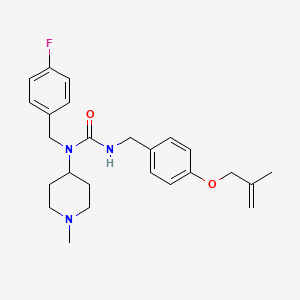
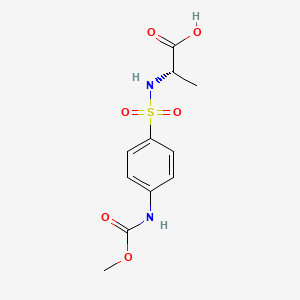
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
